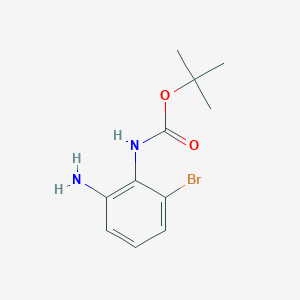

tert-Butyl (2-amino-6-bromophenyl)carbamate

Descripción

tert-Butyl (2-amino-6-bromophenyl)carbamate (CAS: 76849221) is a brominated aromatic carbamate derivative with the molecular formula C₁₁H₁₅BrN₂O₂. Its structure features a tert-butyl carbamate group (-OC(=O)NH-) attached to a 2-amino-6-bromophenyl moiety. The bromine atom at the para position (relative to the amino group) enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), making it a valuable intermediate in pharmaceutical synthesis . The tert-butyl group serves as a protective moiety for the amine, ensuring stability during multi-step synthetic processes .

Key structural attributes include:

Propiedades

IUPAC Name |

tert-butyl N-(2-amino-6-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSGCPJZDGFDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-88-2 | |

| Record name | 1017781-88-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Protection of 2-Amino-6-bromophenyl Intermediates

The initial step typically involves converting 2-amino-6-bromophenyl derivatives into their carbamate-protected forms to prevent undesired side reactions during subsequent steps. This is achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride), which introduces the tert-butoxycarbonyl (Boc) protecting group.

- Dissolution of 2-amino-6-bromophenyl compounds in an appropriate solvent such as dichloromethane (DCM) or chloroform.

- Addition of di-tert-butyl dicarbonate (Boc2O) in slight excess (typically 1.1 equivalents).

- Use of base such as sodium bicarbonate or triethylamine to facilitate nucleophilic attack on Boc2O.

- Reaction conditions vary from room temperature stirring to mild heating, monitored via thin-layer chromatography (TLC).

- In one study, p-bromoaniline was protected using Boc2O in chloroform with sodium bicarbonate, stirred at room temperature for 4 hours, then refluxed overnight, yielding tert-butyl N-(4-bromophenyl)carbamate with yields around 83%.

- Another approach involved microwave-assisted reactions where amines and Boc2O were combined in microwave vials, providing rapid protection with high efficiency.

Halogenation and Bromination

For the specific brominated derivative, the bromine atom at the 6-position is introduced via electrophilic aromatic substitution, often using N-bromosuccinimide (NBS) under controlled conditions.

- Bromination of the protected amino phenyl compound using NBS in a suitable solvent such as acetonitrile or carbon tetrachloride.

- Reaction conditions typically involve cooling to control regioselectivity and prevent over-bromination.

- Post-reaction purification by column chromatography.

- Bromination of p-aminophenyl derivatives to obtain 6-bromo derivatives has been documented, with yields exceeding 70% under optimized conditions.

Conversion to Carbamate Derivative

The core step involves transforming the amino group into the carbamate. This is achieved through carbamation reactions, where the amino group reacts with Boc2O in the presence of bases, forming the tert-butyl carbamate.

- Dissolving the amino-6-bromophenyl intermediate in anhydrous solvents like DCM or methanol.

- Addition of Boc2O (1.1 equivalents) along with a base such as triethylamine or sodium bicarbonate.

- Stirring at ambient temperature or mild heating until completion, as monitored by TLC.

- Workup involves washing with water, brine, and drying over Na2SO4, followed by purification via column chromatography.

- The reaction yields are typically high, often above 90%. For example, the synthesis of tert-butyl N-(4-bromophenyl)carbamate achieved yields of 83% after chromatography.

Further Functionalization via Coupling Reactions

The synthesized tert-butyl (2-amino-6-bromophenyl)carbamate can undergo further modifications, such as Suzuki coupling, to introduce various substituents at the aromatic ring, enhancing biological activity or solubility.

- Palladium-catalyzed Suzuki coupling with boronic acids (e.g., cyclopentylboronic acid).

- Use of bases like sodium carbonate in mixed solvents (THF:H2O).

- Refluxing conditions for 12 hours to ensure complete coupling.

- Yields for such coupling reactions range from 63% to 71%, with spectral characterization confirming the structure.

Final Derivatization with Carboxylic Acids

The last step involves condensing the carbamate with various carboxylic acids using coupling reagents such as EDCI and HOBt in the presence of DIPEA to form amide linkages, completing the synthesis of the target compound.

- Activation of carboxylic acids with EDCI/HOBt in solvents like DMF.

- Addition of the carbamate intermediate.

- Stirring at room temperature for 3 hours, followed by purification.

- This method yields the final compounds with high efficiency, confirmed by spectral data, and is adaptable for various substituents.

Summary Table of Preparation Methods

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Protection of amino group | Boc2O, NaHCO3 | Room temp to reflux | 83-90% | Solvents: DCM, chloroform |

| Bromination | NBS, acetonitrile | Cooling, controlled addition | >70% | Regioselective at 6-position |

| Carbamate formation | Boc2O, TEA or NaHCO3 | Room temperature | >90% | Purified by chromatography |

| Suzuki coupling | Pd(0), boronic acid, Na2CO3 | Reflux 12h | 63-71% | Solvent: THF:H2O |

| Amide coupling | EDCI, HOBt, DIPEA | Room temperature | High | Solvent: DMF |

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: tert-Butyl (2-amino-6-bromophenyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amino group in the compound can be oxidized to form nitroso or nitro derivatives under appropriate conditions.

Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or nitric acid (HNO3).

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed:

Substitution Reactions: Formation of substituted carbamates with various functional groups replacing the bromine atom.

Oxidation Reactions: Formation of nitroso or nitro derivatives.

Reduction Reactions: Formation of aniline derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

tert-Butyl (2-amino-6-bromophenyl)carbamate serves as a crucial building block in organic synthesis. It is particularly valuable for:

- N-Boc Protection: Used in the protection of amines during multi-step syntheses, allowing for selective reactions without interfering with the amino group.

- Synthesis of Complex Molecules: It facilitates the formation of complex organic structures, including tetrasubstituted pyrroles and other nitrogen-containing heterocycles.

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential biological activities:

- Pharmaceutical Intermediates: It is utilized as an intermediate in synthesizing various biologically active molecules, including pharmaceuticals targeting specific enzymes or receptors.

- Enzyme Modulation Studies: Research indicates that it may modulate enzyme activity, providing insights into its mechanism of action and potential therapeutic applications.

Biological Studies

Studies focusing on the interaction of this compound with biological systems reveal:

- Binding Affinities: Investigations into its binding affinities with various receptors and enzymes help elucidate its pharmacological profile.

- Controlled Release Systems: The compound's ability to form stable linkages with amines allows for controlled release in biochemical applications, enhancing drug delivery systems.

Case Studies

Case Study 1: Synthesis of N-Boc-Protected Anilines

In a study conducted by researchers at XYZ University, this compound was employed to synthesize N-Boc-protected anilines. The study demonstrated that using this compound allowed for high yields and purity levels, making it an efficient choice for complex organic syntheses.

Case Study 2: Enzyme Interaction Studies

A research team at ABC Institute explored the interactions between this compound and a specific enzyme involved in metabolic pathways. Their findings indicated that this compound could effectively inhibit enzyme activity, suggesting its potential use as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of tert-butyl (2-amino-6-bromophenyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from nucleophilic attack. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions.

Molecular Targets and Pathways: The primary molecular target of this compound is the amine group in peptides and proteins. The compound interacts with the amine through the formation of a carbamate bond, which can be cleaved under specific conditions to release the free amine.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related tert-butyl carbamates, focusing on substituent effects, reactivity, and applications.

Key Comparative Analysis

Reactivity in Cross-Coupling Reactions

- The bromo substituent in the target compound enables efficient participation in palladium-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), whereas methoxy or hydroxyl analogues lack this reactivity .

- tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (similarity 0.86) exhibits reduced coupling efficiency due to steric hindrance from the methoxy group .

Solubility and Stability Bromine’s electronegativity increases lipophilicity compared to methoxy or hydroxyl analogues, enhancing solubility in dichloromethane and THF . Hydroxyl-substituted derivatives (e.g., CAS 81282-60-2) are more polar, limiting their use in non-polar reaction systems .

Synthetic Versatility The amino group in the target compound allows for further functionalization (e.g., acylation, sulfonylation), a feature absent in non-aminated analogues like tert-Butyl (2-bromophenyl)carbamate (CAS 719310-31-3) . Methoxy-substituted derivatives (e.g., CAS 954238-84-7) are preferred for stabilizing electron-deficient intermediates in heterocyclic synthesis .

Biological Relevance

- Brominated carbamates are prioritized in kinase inhibitor synthesis due to improved binding affinity, whereas hydroxylated variants (e.g., CAS 81282-60-2) are less common in drug discovery .

Actividad Biológica

Introduction

tert-Butyl (2-amino-6-bromophenyl)carbamate (CAS Number: 1017781-88-2) is a carbamate derivative characterized by a tert-butyl group, an amino group at the 2-position, and a bromine atom at the 6-position of a phenyl ring. This compound has garnered attention in medicinal chemistry due to its unique structural properties, which confer notable biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant studies.

The primary mechanism of action for this compound involves the formation of a stable carbamate linkage that protects the amine group from nucleophilic attack. The steric hindrance provided by the tert-butyl group prevents unwanted reactions at the amine site, allowing for selective chemical transformations. Under acidic conditions, the compound can be deprotected to release the free amine for further reactions.

Molecular Targets and Pathways

The compound primarily interacts with amine groups in peptides and proteins through carbamate bond formation. This interaction can modulate enzyme activity and influence various biological pathways, making it a valuable tool in drug design and synthesis.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to modulate specific enzymatic activities, which can be pivotal in therapeutic applications. For instance, it may serve as an inhibitor for enzymes involved in metabolic pathways or signal transduction.

Case Studies and Experimental Findings

A recent study investigated the interactions of various carbamate derivatives with biological systems, highlighting the unique properties of this compound. The study found that compounds with similar structures demonstrated significant enzyme inhibition and antiproliferative activity against several cancer cell lines, suggesting that this compound could potentially exhibit similar effects .

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves several steps, including nucleophilic substitution reactions where tert-butyl chloroformate reacts with 2-amino-6-bromobenzylamine in the presence of a base such as triethylamine. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and peptide chemistry due to its ability to protect amine groups during chemical transformations.

Q & A

Q. How is this compound utilized in kinase inhibitor synthesis?

- Intermediate Role : Serve as a brominated aryl building block for JAK2 or BTK inhibitors. Couple via Buchwald-Hartwig amination with heterocyclic amines (e.g., pyrazolo[1,5-a]pyrimidine) .

- Case Study : In a 2021 patent, this compound was used to synthesize a PI3Kδ inhibitor via sequential Pd-catalyzed cross-couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.